

## Flazo Orange (CAS No. 3566-94-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol

This technical guide provides a comprehensive overview of **Flazo Orange** (CAS No. 3566-94-7), an azo dye with potential applications in biological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, potential biological activities, and relevant experimental protocols.

## **Physicochemical Properties**

**Flazo Orange**, systematically named 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol, is a synthetic organic compound belonging to the family of azo dyes.[1] Key quantitative data regarding its properties are summarized in the table below.



Property	Value	Source
CAS Number	3566-94-7	[1][2]
Molecular Formula	C16H11ClN2O2	[1]
Molecular Weight	298.72 g/mol	[1]
IUPAC Name	1-[(5-chloro-2- hydroxyphenyl)diazenyl]naphth alen-2-ol	[1]
Boiling Point (predicted)	532.1 °C at 760 mmHg	[2]
Density (predicted)	1.37 g/cm <sup>3</sup>	[2]
Flash Point (predicted)	275.6 °C	[2]
XLogP3 (predicted)	4.9	[1]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]

Note: Some of the physicochemical properties listed are predicted values from computational models.

## **Synthesis**

A general and adaptable protocol for the synthesis of **Flazo Orange** can be derived from established methods for similar azo-naphthol compounds. The synthesis involves a two-step diazotization and coupling reaction.

## **Experimental Protocol: Synthesis of Flazo Orange**

Materials:

• 2-Amino-4-chlorophenol



• Hydrochloric acid (HCl)

• Sodium nitrite (NaNO2)

• 2-Naphthol (β-Naphthol)
Sodium hydroxide (NaOH)
• Ethanol
Distilled water
• Ice
Procedure:
Diazotization:
<ul> <li>In a flask, dissolve a specific molar equivalent of 2-amino-4-chlorophenol in a solution of hydrochloric acid and water.</li> </ul>
<ul> <li>Cool the mixture to 0-5 °C in an ice bath.</li> </ul>
$\circ~$ Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 $^{\circ}\text{C}.$
<ul> <li>Stir the mixture for approximately 20-30 minutes to ensure the complete formation of the diazonium salt.</li> </ul>
Azo Coupling:
<ul> <li>In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.</li> </ul>
<ul> <li>Cool this solution to 0-5 °C in an ice bath.</li> </ul>

• Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol

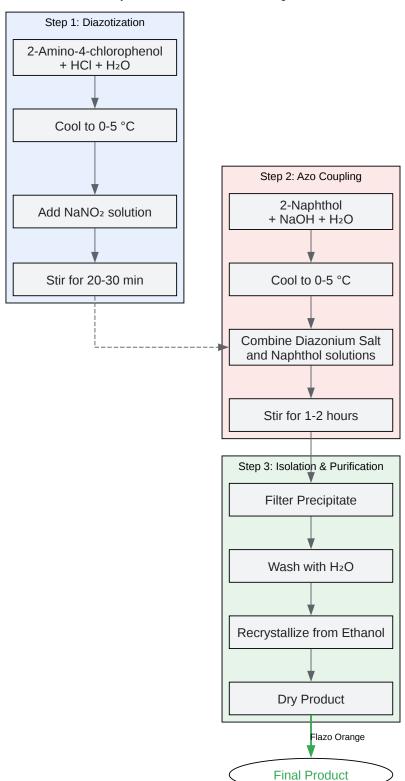
solution with vigorous stirring. Maintain the temperature below 10 °C.



- A colored precipitate of Flazo Orange will form.
- Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.
- · Isolation and Purification:
  - Filter the resulting precipitate using a Buchner funnel.
  - Wash the collected solid with cold distilled water to remove any unreacted salts and impurities.
  - Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified
     Flazo Orange.
  - o Dry the purified crystals in a desiccator.

## **Synthesis Workflow**





Synthesis Workflow for Flazo Orange

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Caption: A flowchart illustrating the key stages in the synthesis of **Flazo Orange**.



# Potential Biological Activities and Signaling Pathways

While specific biological data for **Flazo Orange** is limited in publicly available literature, the activities of structurally related azo dyes, particularly those containing a naphthol moiety, can provide valuable insights.

## **Antimicrobial Activity**

Azo compounds derived from 2-naphthol have demonstrated notable antimicrobial and antifungal activities. The presence of the azo group (–N=N–) is often associated with these biological effects. It is hypothesized that these compounds may exert their antimicrobial action by interfering with microbial metabolic pathways or by disrupting cell membrane integrity.

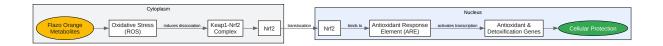
### **Potential Cytotoxicity and Carcinogenicity**

A significant concern with azo dyes is their potential for metabolic reduction to aromatic amines, which can be carcinogenic. This biotransformation can occur in the liver and by the intestinal microbiota. The resulting amines can be further metabolized to reactive intermediates that may bind to DNA and other macromolecules, leading to cellular damage and potentially initiating carcinogenesis.

## **Cellular Signaling Pathways**

Exposure to azo dyes can induce oxidative stress in cells. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation. This pathway represents a potential mechanism by which cells may counteract the toxic effects of **Flazo Orange** and its metabolites.





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Caption: The Keap1-Nrf2-ARE signaling pathway, a potential cellular response to **Flazo Orange**-induced oxidative stress.

## **Experimental Protocols**

The following are generalized protocols that can be adapted for the investigation of **Flazo Orange**.

## Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

#### Materials:

- Flazo Orange stock solution (in a suitable solvent like DMSO)
- · Bacterial and/or fungal strains
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- · Spectrophotometer or plate reader

#### Procedure:



- Prepare a serial two-fold dilution of the Flazo Orange stock solution in the growth medium in the wells of a 96-well plate.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive controls (microorganism in medium without the compound) and negative controls (medium only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
- Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

## **Cytotoxicity Assay (MTT Assay)**

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

#### Materials:

- · Flazo Orange stock solution
- Mammalian cell line (e.g., HeLa, HepG2)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- Plate reader

#### Procedure:

• Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.



- Treat the cells with various concentrations of Flazo Orange and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

## **Toxicological and Safety Information**

Specific toxicological data for **Flazo Orange** (CAS No. 3566-94-7) is not readily available. However, based on the general properties of azo dyes and their metabolites, the following precautions should be taken:

- Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
- Exposure: Avoid inhalation of dust and contact with skin and eyes.
- Metabolism: Be aware of the potential for metabolic cleavage of the azo bond to form aromatic amines, which may be carcinogenic.
- Disposal: Dispose of waste containing Flazo Orange in accordance with local, state, and federal regulations for chemical waste.

Further toxicological studies are required to fully characterize the safety profile of **Flazo Orange**.

### Conclusion

**Flazo Orange** is a synthetic azo dye with a well-defined chemical structure and predictable physicochemical properties. While specific biological and spectral data for this compound are not extensively documented, its structural similarity to other azo-naphthol dyes suggests



potential antimicrobial activity and a need for careful toxicological assessment due to the possible metabolic formation of carcinogenic aromatic amines. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activities and potential applications of **Flazo Orange** in a systematic manner. Further research is warranted to fully elucidate its mechanism of action, specific biological targets, and safety profile.

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- To cite this document: BenchChem. [Flazo Orange (CAS No. 3566-94-7): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582942#flazo-orange-cas-no-3566-94-7characteristics]

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